HPPD Enzyme Inhibition Potency of N-Hydroxy-4-pyridinecarboximidoyl Chloride
N-hydroxy-4-pyridinecarboximidoyl chloride demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target relevant to herbicide development. In a competitive inhibition assay using pig liver HPPD, the compound exhibited an IC₅₀ value of 20 nM [1]. Complete enzyme inhibition was observed at concentrations between 0.5 and 1.0 mM [2]. This level of HPPD inhibitory activity distinguishes this specific pyridinecarboximidoyl chloride from many in-class compounds lacking documented HPPD engagement.
| Evidence Dimension | HPPD enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | Complete inhibition observed at 0.5–1.0 mM (baseline for full target engagement) |
| Quantified Difference | ~25,000- to 50,000-fold difference between IC₅₀ and full inhibition concentration range |
| Conditions | Pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) competitive inhibition assay |
Why This Matters
The 20 nM IC₅₀ against HPPD provides a benchmark potency metric that procurement decisions for herbicide discovery programs can reference when comparing candidate inhibitors.
- [1] BindingDB BDBM50403921. Affinity data for N-hydroxy-4-pyridinecarboximidoyl chloride against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. IC₅₀ = 20 nM. View Source
- [2] ChEMBL_549 (CHEMBL615569). Competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD): complete inhibition at 0.5–1.0 mM. View Source
